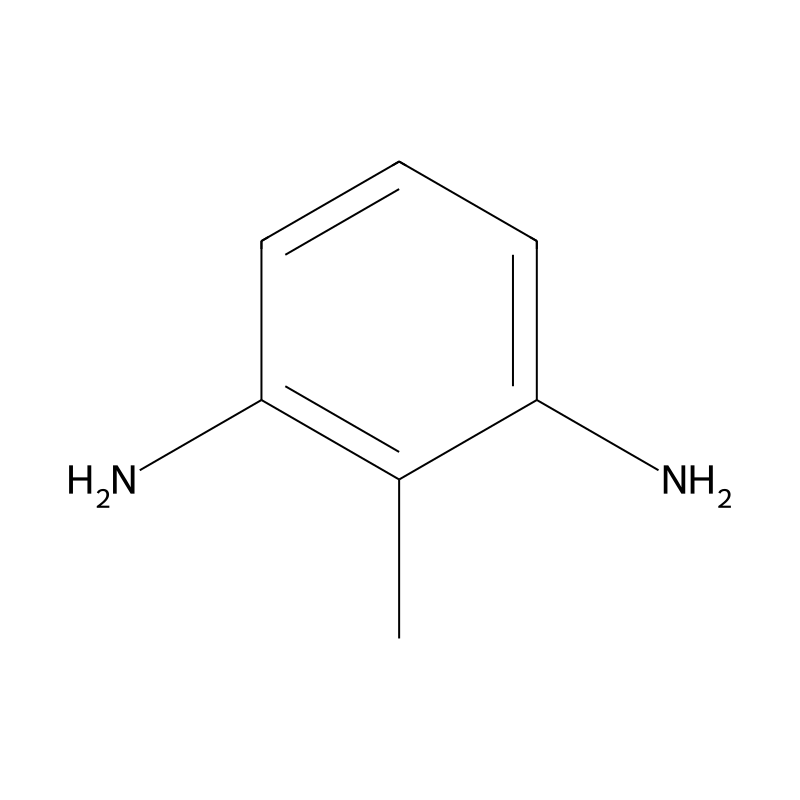

2,6-Diaminotoluene

C7H10N2

C7H10N2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C7H10N2

C7H10N2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 3.17 m/L at 25 °C (est)

Soluble in water, ethanol, benzene

Solubility in water: poo

Synonyms

Canonical SMILES

Chemical Properties and Synthesis

2,6-DAT can be synthesized through various methods, including nitration and reduction of toluene. Researchers study its reactivity due to the presence of the two amine groups, which can participate in different chemical reactions. These reactions are valuable for creating new molecules with specific properties. For instance, studies explore how 2,6-DAT interacts with other molecules to form new bonds or undergo rearrangements [Source: National Institutes of Health (.gov) ].

Potential Applications in Material Science

The properties of 2,6-DAT make it a potential candidate for the development of new materials. Scientific literature explores using 2,6-DAT as a building block in the design of polymers or molecular frameworks [Source: National Institutes of Health (.gov) ]. These materials could have applications in various fields, such as electronics or catalysis.

Important Note

Research into these applications is ongoing. More studies are needed to fully understand the potential of 2,6-DAT in material science.

Biological Activity

Some research suggests that 2,6-DAT may have mutagenic properties, meaning it could alter genetic material in cells [Source: European Bioinformatics Institute ]. However, further studies are needed to clarify these effects and their potential implications.

2,6-Diaminotoluene is an organic compound with the chemical formula C₇H₁₀N₂. It is a colorless to light yellow crystalline solid that is soluble in water and various organic solvents. This compound is classified as a diamine due to the presence of two amine functional groups (-NH₂) attached to a toluene ring. Its systematic name is 2,6-diaminotoluene, and it is also known by its synonym, 2,6-toluenediamine. The compound has various industrial applications, primarily as an intermediate in the synthesis of other chemicals, including polyurethane foams and dyes .

- Acid-Base Reactions: It can react with acids to form salts. For instance, when 2,6-diaminotoluene reacts with hydrochloric acid, it forms 2,6-diaminotoluene dihydrochloride.

- Nucleophilic Substitution: The amine groups can act as nucleophiles in substitution reactions, allowing for the introduction of various functional groups.

- Hydrogenation: 2,6-Diaminotoluene can be synthesized through the hydrogenation of dinitrotoluenes using catalysts like palladium on carbon under specific conditions .

The biological activity of 2,6-diaminotoluene has been studied primarily in terms of its toxicity and mutagenicity. Research indicates that this compound exhibits moderate acute oral toxicity and can act as a skin sensitizer. In vivo studies have shown that it is metabolized into several metabolites after ingestion, which are subsequently excreted in urine . Notably, while 2,6-diaminotoluene is suspected of causing genetic defects (mutagenicity), it does not bind to DNA like its isomer 2,4-diaminotoluene, which has been associated with carcinogenic effects .

The synthesis of 2,6-diaminotoluene typically involves the hydrogenation of dinitrotoluenes. A common method includes:

- Starting Materials: A mixture of 2,4-dinitrotoluene and 2,6-dinitrotoluene.

- Catalytic Hydrogenation: The mixture is subjected to hydrogenation using a palladium-carbon catalyst under controlled pressure (1.0 to 1.2 MPa) and temperature (110°C to 125°C).

- Purification: After the reaction, the product is cooled and crystallized from an aqueous solution to yield high-purity 2,6-diaminotoluene .

2,6-Diaminotoluene has diverse applications across various industries:

- Chemical Intermediate: It serves as a precursor for producing toluene diisocyanate, which is essential in manufacturing polyurethane foams and elastomers.

- Dyes and Pigments: The compound is utilized in synthesizing dyes for textiles and other materials.

- Rubber Chemicals: It plays a role in producing rubber additives that enhance performance characteristics .

Studies on the interactions of 2,6-diaminotoluene with biological systems indicate its potential for causing allergic reactions upon skin contact. It has been classified as a weak skin sensitizer based on local lymph node assays. Furthermore, while it does not exhibit significant carcinogenic potential compared to its structural isomer 2,4-diaminotoluene, caution is advised due to its mutagenic properties .

Several compounds share structural similarities with 2,6-diaminotoluene. Below are some notable examples:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 2,4-Diaminotoluene | C₇H₈N₂ | Known carcinogen; binds to DNA; more toxic than 2,6-diaminotoluene |

| Toluene | C₇H₈ | Aromatic hydrocarbon; non-toxic; used as a solvent |

| Aniline | C₆H₅NH₂ | Primary amine; used in dye production; less reactive than diamines |

| Benzidine | C₁₂H₁₂N₂ | Known carcinogen; used in dye manufacturing; more toxic than both diamines |

Uniqueness of 2,6-Diaminotoluene

What sets 2,6-diaminotoluene apart from its counterparts is its relatively lower toxicity profile compared to 2,4-diaminotoluene while still maintaining utility in industrial applications. Its ability to participate in various

First synthesized in the early 20th century, 2,6-DAT gained prominence as a byproduct in the industrial production of toluene diisocyanate (TDI), a precursor for polyurethanes. Early studies focused on its separation from isomer mixtures, but advancements in catalytic ammoniation (e.g., palladium-ligand systems) enabled selective synthesis, as demonstrated in CN106083599A . By the 1980s, the National Cancer Institute (NCI) initiated carcinogenicity studies, revealing its non-carcinogenic nature in rodents—a stark contrast to 2,4-DAT .

Position in Industrial Aromatic Amine Chemistry

2,6-DAT serves as a cornerstone in synthesizing flexible polyurethane foams and elastomers. Its derivative, 2,6-toluene diisocyanate, accounts for ~20% of global TDI production . Recent innovations include its use in corrosion-resistant coatings and high-performance adhesives, leveraging its amine functionality for crosslinking reactions .

Isomeric Relationship with Other Diaminotoluenes

Structurally, 2,6-DAT differs from 2,4-DAT in the positioning of amino groups on the toluene backbone. This isomerism profoundly impacts physicochemical properties:

| Property | 2,6-DAT | 2,4-DAT |

|---|---|---|

| Melting Point (°C) | 106 | 99 |

| Boiling Point (°C) | 289 | 292 |

| Water Solubility (g/L) | 60 (15°C) | 12 (20°C) |

| Carcinogenicity | Non-carcinogenic | Carcinogenic |

The divergent toxicological profiles arise from metabolic pathways: 2,6-DAT undergoes rapid hydroxylation and N-acetylation, facilitating excretion, whereas 2,4-DAT forms DNA-reactive intermediates .

Current Research Trends and Knowledge Gaps

Recent studies explore 2,6-DAT’s role in green chemistry, such as bio-based polyurethane synthesis . However, gaps persist in understanding its long-term ecotoxicological effects, particularly aquatic toxicity (LC50: 1.2 mg/L for Daphnia magna) . Additionally, its potential as a mutagen in Saccharomyces cerevisiae models warrants further investigation .

Physical Description

OtherSolid

Solid

COLOURLESS CRYSTALS. TURNS BROWN ON EXPOSURE TO AIR.

Colorless prisms (from water).

Color/Form

XLogP3

Boiling Point

289 °C

Density

LogP

Melting Point

106.0 °C

106 °C

106°C

105-106 °C

223°F

UNII

Related CAS

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Vapor Pressure

2.13 kPa at 150 °C /0.000246 mm Hg at 25 °C/ (extrapolated)

Vapor pressure, kPa at 150 °C: 2.13

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Methods of Manufacturing

CATALYTIC REDUCTION OF MIXED DINITROTOLUENES TO FORM MIXED TOLUENEDIAMINES FOLLOWED BY ISOLATION OF THE 2,6-ISOMER IN A MIXTURE WITH 2,4-ISOMER.

General Manufacturing Information

1,3-Benzenediamine, 2-methyl-: ACTIVE

From a commercial standpoint, the most important toluenediamine isomers are the meta, or 2,4- and 2,6-isomers, which are obtained as a mixture by hydrogenation of the corresponding dinitrotoluenes. ... About 4% of the 2,3- and 3,4-isomers are formed as byproducts during toluene dinitration, and the same isomeric diamines subsequently appear as impurities in the mixture of m-diamines. They can be removed by distillation and are sold as commercial o-toluenediamine.

Analytic Laboratory Methods

Method: OSHA 65; Procedure: gas chromatography using an electron capture detector; Analyte: 2,6-diaminetoluene; Matrix: air; Detection Limit: 12 parts per trillion (58 nanogram/cu m).

Method is presented fordetermination of 2,6-diaminotoluene in aqueous extracts of food-contact boil-in-bag & retortable pouches. Extracts were subjected to methylene chloride extraction clean-up procedure which effected a 50 fold concentration. A 500 uL portion of concentrate was analyzed by HPLC on a reversed-phase, 5 um, C8 column. Lower limit of detection was 40 ng in unconcentrated aqueous extracts. Results of migration studies are also presented.

The use of HPLC for the determination of carcinogenic phenylenediamines was studied. Detection limits using UV and electrochemical detectors showed that electron detectors were superior in most cases. Chromatographic conditions and sample preparation procedures were described for many phenylenediamines of environmental significance. /Phenylenediamines/